

physicochemical properties of 4'-Chlorobiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Chlorobiphenyl-4-sulfonyl chloride

Cat. No.: B1585763

[Get Quote](#)

An In-depth Technical Guide to **4'-Chlorobiphenyl-4-sulfonyl chloride**: Properties, Applications, and Experimental Protocols

Introduction

4'-Chlorobiphenyl-4-sulfonyl chloride is a highly reactive, bifunctional organic compound that serves as a critical building block in modern synthetic and medicinal chemistry.^[1] Its structure, featuring a chlorinated biphenyl backbone and an electrophilic sulfonyl chloride group, allows for the strategic introduction of the 4'-chlorobiphenyl-4-sulfonyl moiety into a wide range of molecular architectures. This unique combination makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.^{[1][2]}

For researchers and drug development professionals, understanding the nuanced physicochemical properties, reactivity, and handling requirements of this compound is paramount. This guide provides a comprehensive overview, synthesizing technical data with practical, field-proven insights to empower scientists in leveraging this versatile reagent for innovative research and development projects.

Physicochemical and Structural Properties

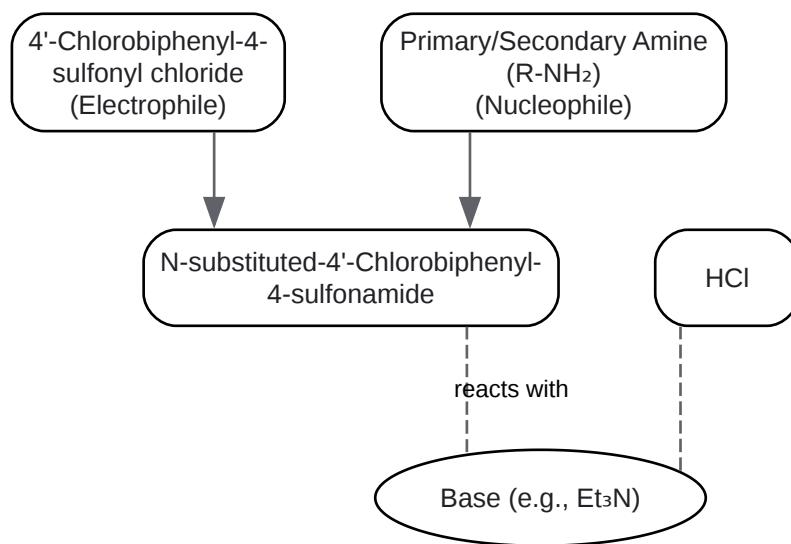
The intrinsic properties of **4'-Chlorobiphenyl-4-sulfonyl chloride** dictate its behavior in chemical reactions and its handling requirements. These core characteristics are summarized

below.

Property	Value	Source(s)
CAS Number	20443-74-7	[3][4][5]
Molecular Formula	C ₁₂ H ₈ Cl ₂ O ₂ S	[3][4][5]
Molecular Weight	287.16 g/mol	[3][5][6]
IUPAC Name	4-(4-chlorophenyl)benzenesulfonyl chloride	[4][7]
Appearance	White to off-white powder or crystalline solid	[1][8]
Melting Point	106-115 °C	[6][8]
Boiling Point	400.8 ± 28.0 °C (Predicted)	[6]
Purity	Typically ≥95% to ≥97%	[1][3][8]
Sensitivity	Moisture sensitive	[4][6]

The compound's high reactivity stems from the potent electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.[2] However, this reactivity also necessitates careful handling, as it reacts violently with water and other protic nucleophiles.[9][10]

Reactivity Profile and Mechanistic Insights


The primary utility of **4'-Chlorobiphenyl-4-sulfonyl chloride** lies in its function as a sulfonylating agent. The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide array of nucleophiles.

Sulfonamide Formation

The most significant reaction in a pharmaceutical context is the formation of sulfonamides through reaction with primary or secondary amines.[1][2] This reaction is fundamental to drug

discovery, as the sulfonamide group is a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[11]

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.

[Click to download full resolution via product page](#)

Caption: Reaction schematic for sulfonamide synthesis.

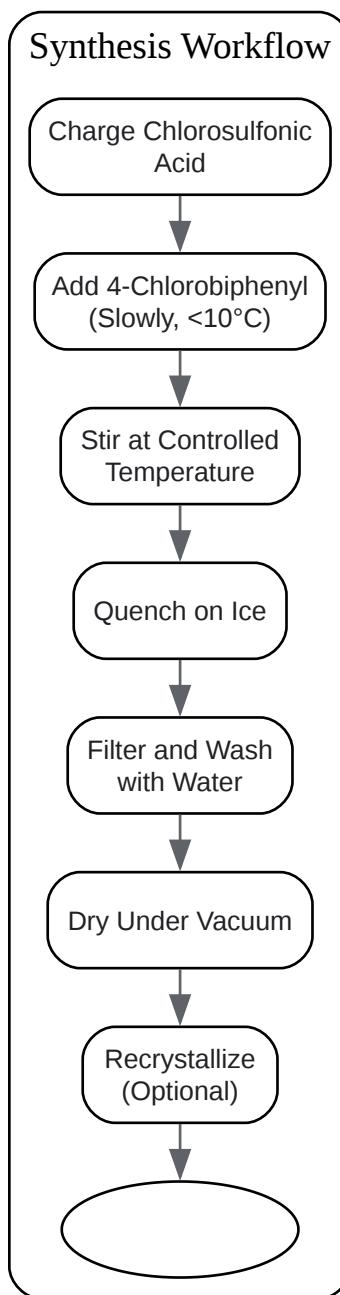
Stability and Incompatibilities

4'-Chlorobiphenyl-4-sulfonyl chloride is stable under recommended storage conditions (cool, dry, inert atmosphere).[10] However, its high reactivity makes it incompatible with several classes of substances:

- Water/Moisture: Reacts violently to liberate toxic and corrosive gases, primarily hydrogen chloride.[9][10]
- Alcohols: Reacts to form sulfonate esters.
- Strong Bases and Amines: Reacts exothermically.[10]

- Strong Oxidizing Agents: Can lead to vigorous reactions.[10]

Experimental Protocols: Synthesis and Characterization


Synthesis via Chlorosulfonation of 4-Chlorobiphenyl

A common industrial method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic ring.[12]

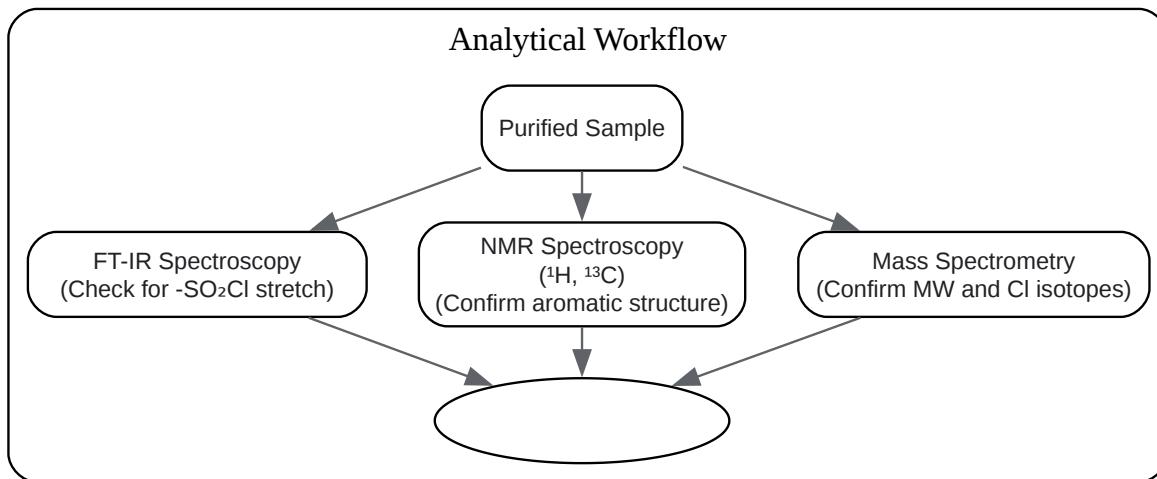
Principle: This electrophilic aromatic substitution involves reacting 4-chlorobiphenyl with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating agent and the solvent. The reaction introduces the $-\text{SO}_2\text{Cl}$ group onto the unsubstituted phenyl ring, primarily at the para position due to steric hindrance.

Step-by-Step Methodology:

- **Reaction Setup:** In a fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).
- **Reagent Charging:** Charge the flask with chlorosulfonic acid (typically 3-4 molar equivalents) and cool it in an ice bath.
- **Substrate Addition:** Slowly add 4-chlorobiphenyl (1 equivalent) portion-wise or dissolved in a suitable inert solvent like a halogenated aliphatic hydrocarbon, maintaining the internal temperature below 10°C.[13]
- **Reaction:** Allow the mixture to stir at a controlled temperature (e.g., 0-25°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[13]
- **Workup:** Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
- **Isolation & Purification:** Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexanes/tetrahydrofuran) can be performed for further purification.[14]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.


Structural Characterization: A Multi-technique Approach

Confirming the identity and purity of **4'-Chlorobiphenyl-4-sulfonyl chloride** requires a combination of analytical techniques.

Principle: Spectroscopic methods provide a fingerprint of the molecule. IR spectroscopy identifies functional groups, NMR spectroscopy reveals the electronic environment of protons and carbons, and Mass Spectrometry determines the molecular weight and fragmentation pattern.

Step-by-Step Protocol:

- Infrared (IR) Spectroscopy:
 - Acquire a spectrum using KBr pellet or ATR.
 - Expected Peaks: Look for strong characteristic absorption bands for the sulfonyl chloride group at approximately $1410\text{-}1370\text{ cm}^{-1}$ and $1204\text{-}1166\text{ cm}^{-1}$.^[15] Also, expect peaks corresponding to C-H stretching of the aromatic rings ($\sim 3100\text{-}3000\text{ cm}^{-1}$) and C=C stretching within the rings ($\sim 1600\text{-}1450\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sample in a deuterated solvent (e.g., CDCl_3). Use a dry solvent due to the compound's reactivity.
 - ^1H NMR: Expect complex multiplets in the aromatic region (approx. 7.3-8.0 ppm). The protons on the ring bearing the sulfonyl chloride group will be further downfield (more deshielded) due to the strong electron-withdrawing effect of the $-\text{SO}_2\text{Cl}$ group.^{[15][16][17]}
 - ^{13}C NMR: Expect multiple signals in the aromatic region (approx. 125-145 ppm).
- Mass Spectrometry (MS):
 - Use an appropriate ionization technique (e.g., Electron Ionization - EI).
 - Expected Data: The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight (286 for the ^{35}Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M , $\text{M}+2$, $\text{M}+4$) will be a key confirmation of the structure.^[15]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4'-Chlorobiphenyl-4-sulfonyl chloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE | 20443-74-7 [chemicalbook.com]
- 6. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Three Chongqing Chemdad Co., Ltd [chemdad.com]
- 7. 4'-Chlorobiphenyl-4-sulfonyl chloride | C₁₂H₈Cl₂O₂S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4'-Chlorobiphenyl-4-sulfonyl chloride, 96% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. CAS#:20443-74-7 | 4'-chloro[1,1'-biphenyl]-4-sulfonyl chloride | ChemsrC [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 13. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. acdlabs.com [acdlabs.com]
- 16. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]
- 17. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 4'-Chlorobiphenyl-4-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585763#physicochemical-properties-of-4-chlorobiphenyl-4-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com